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Audience: Researchers, scientists, and drug development professionals.

Introduction

ACP-5862 is the major, pharmacologically active metabolite of acalabrutinib, a second-
generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] Like its parent compound,
ACP-5862 is a potent and selective covalent inhibitor of BTK, playing a significant role in the
overall clinical efficacy of acalabrutinib.[2][3] ACP-5862 forms a covalent bond with a cysteine
residue (Cys481) in the active site of the BTK enzyme, leading to its irreversible inhibition.[4]
BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway, which is essential for
B-cell proliferation, trafficking, chemotaxis, and adhesion.[4] Inhibition of BTK by ACP-5862
effectively blocks these downstream signaling events, making it a key area of study in the
development of therapies for B-cell malignancies and autoimmune diseases.

These application notes provide detailed protocols for high-throughput screening (HTS) assays
designed to identify and characterize BTK inhibitors like ACP-5862. The methodologies
described are suitable for primary screening, hit confirmation, and selectivity profiling.

BTK Signaling Pathway and Inhibition by ACP-5862

Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the
activation of several downstream pathways crucial for B-cell function. BTK is a key kinase in
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this pathway. ACP-5862, by irreversibly binding to BTK, effectively halts this signaling cascade.
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Caption: Simplified BTK signaling pathway and the inhibitory action of ACP-5862.
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Data Presentation

The following tables summarize the quantitative data for ACP-5862 from various biochemical
and cellular assays.

Table 1: Biochemical Activity of ACP-5862

Assay Type Target System IC50 / Ki Reference

Biochemical Wild-Type BTK Cell-free 5.0 nM (IC50) [1][5]
~2-fold lower

LanthaScreen™ Wild-Type BTK Cell-free potency than [3]

acalabrutinib

Similar affinity
Biochemical Wild-Type BTK Cell-free (Ki) to [3]
acalabrutinib

BTK inactivation
. . . rate (kinact) half
Biochemical Wild-Type BTK Cell-free that of [3]
ato

acalabrutinib

Table 2: Cellular Activity of ACP-5862

Assay Type Marker System EC50 / EC90 Reference
o CD69 Human Whole 64 £ 6 nM
B-Cell Activation ] [3]
Expression Blood (hWB) (EC50)
o CD69 Human Whole 544 + 376 nM
B-Cell Activation ] [3]
Expression Blood (hWB) (EC90)

Experimental Protocols

The following are detailed protocols for representative high-throughput screening assays
suitable for the characterization of ACP-5862.
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Protocol 1: Biochemical BTK Inhibition Assay
(LanthaScreen™ Eu Kinase Binding Assay)

This protocol is adapted from the LanthaScreen™ Eu Kinase Binding Assay and is designed to
measure the affinity of ACP-5862 for the BTK enzyme in a high-throughput format.

Principle of the Assay

This assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from
the BTK active site by a test compound like ACP-5862. The binding of the tracer to a europium-
labeled anti-tag antibody bound to the kinase results in a high degree of Forster Resonance
Energy Transfer (FRET). An inhibitor competing with the tracer for the ATP binding site will lead
to a decrease in the FRET signal.

Materials and Reagents

BTK enzyme (recombinant, with an appropriate tag, e.g., GST or His)

e LanthaScreen™ Eu-anti-Tag Antibody (e.g., Eu-anti-GST or Eu-anti-His)

» Kinase Tracer 236

e 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-35)
e ACP-5862 (or other test compounds)

o 384-well, low-volume, black microplates

» Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
measurements

Experimental Workflow
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Caption: High-throughput screening workflow for a biochemical kinase inhibitor assay.
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Procedure

o Compound Preparation: Prepare serial dilutions of ACP-5862 in 1X Kinase Buffer A. A typical
starting concentration for a 10-point dilution series might be 1 pM. Include a "no inhibitor"
control (vehicle, e.g., DMSO) and a "high concentration” inhibitor control for maximal
inhibition.

o Dispensing Compounds: Add 5 pL of each compound dilution to the wells of a 384-well plate.

» Kinase/Antibody Mixture Preparation: Prepare a 3X working solution of the BTK enzyme and
the Eu-anti-Tag antibody in 1X Kinase Buffer A. The optimal concentrations should be
determined empirically, but a starting point could be 15 nM BTK and 6 nM antibody.

o Addition of Kinase/Antibody Mixture: Add 5 pL of the kinase/antibody mixture to each well
containing the test compound.

o Tracer Preparation: Prepare a 3X working solution of Kinase Tracer 236 in 1X Kinase Buffer
A. The optimal concentration should be determined based on the tracer's Kd for BTK, but a
concentration close to the Kd is a good starting point.

» Addition of Tracer: Add 5 pL of the tracer solution to each well. The final volume in each well
will be 15 pL.

 Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

o Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. Excite at 340 nm
and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor).

o Data Analysis:

[e]

Calculate the emission ratio (665 nm / 615 nm) for each well.

o

Normalize the data using the "no inhibitor" (0% inhibition) and "high concentration
inhibitor" (100% inhibition) controls.

(¢]

Plot the percent inhibition versus the logarithm of the ACP-5862 concentration.

[¢]

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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Protocol 2: Cell-Based B-Cell Activation Assay (CD69
Expression)

This protocol describes a cell-based assay to measure the inhibitory effect of ACP-5862 on B-
cell activation by quantifying the expression of the early activation marker CD69 on the surface
of primary human B-cells.

Principle of the Assay

Activation of the B-cell receptor leads to the upregulation of cell surface markers, including
CD69. By treating human whole blood with a B-cell stimulus in the presence of ACP-5862, the
extent of BTK inhibition can be determined by measuring the reduction in CD69 expression on
the B-cell population using flow cytometry.

Materials and Reagents

e Freshly collected human whole blood from healthy donors (anticoagulated with heparin)

o B-cell stimulus (e.g., anti-lgD antibody)

o ACP-5862 (or other test compounds)

» RPMI 1640 cell culture medium

o Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD19-PerCP, anti-CD69-PE)
o Fixation/Permeabilization solution (if intracellular staining is required for other markers)

e FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

o 96-well deep-well plates

Flow cytometer
Procedure

e Compound Preparation: Prepare serial dilutions of ACP-5862 in RPMI 1640 medium.
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Blood Aliquoting: Aliquot 100 pL of whole blood into each well of a 96-well deep-well plate.

Compound Addition: Add 50 pL of the ACP-5862 dilutions to the corresponding wells. Include
a vehicle control.

Pre-incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

Stimulation: Add 50 pL of the B-cell stimulus (e.g., anti-IgD at a pre-determined optimal
concentration) to all wells except for the unstimulated control.

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
Cell Staining:

o Add 5 pL of anti-CD19-PerCP and 5 pL of anti-CD69-PE to each well.

o Vortex gently and incubate for 30 minutes at room temperature in the dark.

Red Blood Cell Lysis: Add 1 mL of 1X RBC Lysis Buffer to each well. Incubate for 10-15
minutes at room temperature.

Washing: Centrifuge the plate, discard the supernatant, and wash the cell pellets twice with 1
mL of FACS buffer.

Data Acquisition: Resuspend the cells in 200 pL of FACS buffer and acquire data on a flow
cytometer. Collect a sufficient number of events for the B-cell population.

Data Analysis:

o

Gate on the lymphocyte population based on forward and side scatter.

[e]

Within the lymphocyte gate, identify the B-cell population based on CD19 expression.

o

Determine the percentage of CD69-positive cells within the B-cell gate for each condition.

[¢]

Calculate the percent inhibition of CD69 expression relative to the stimulated vehicle
control.
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o Plot the percent inhibition versus the logarithm of the ACP-5862 concentration and
determine the EC50 value.

Conclusion

The high-throughput screening assays described in these application notes provide robust and
reliable methods for the identification and characterization of BTK inhibitors such as ACP-5862.
The choice of assay will depend on the specific stage of the drug discovery process, with
biochemical assays being well-suited for primary screening of large compound libraries and
cell-based assays providing more physiologically relevant data for hit validation and lead
optimization. The provided protocols offer a solid foundation for researchers to establish these
assays in their own laboratories.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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